Product packaging for Cibacron Brilliant Yellow 3G-P, Technical Grade(Cat. No.:CAS No. 50662-99-2)

Cibacron Brilliant Yellow 3G-P, Technical Grade

Cat. No.: B1208270
CAS No.: 50662-99-2
M. Wt: 873.0 g/mol
InChI Key: WTPOYMNMKZIOGO-UHFFFAOYSA-K
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Description

Evolution and Classification of Reactive Dyes in Academic Research

Reactive dyes represent a pivotal development in the coloration of textiles, distinguished by their ability to form covalent bonds with the substrate, most notably cellulosic fibers. cerradopub.com.brresearchgate.net This chemical bonding results in high wash fastness, a significant advantage over other dye classes. The first commercial reactive dyes, based on a dichloro-s-triazine reactive system, were introduced in 1956. researchgate.net Since then, academic and industrial research has driven the evolution of reactive dyes, leading to a wide array of reactive systems with improved efficiency and performance. cerradopub.com.brresearchgate.net

Reactive dyes are broadly classified based on several criteria, including their reactive group, the temperature of application, and their inherent reactivity. meghmaniglobal.com

Based on Reactive Group: The chemical nature of the group that reacts with the fiber is a primary classification. Common types include halogenated heterocycles (like triazines) and activated vinyl compounds (like vinyl sulfones). meghmaniglobal.com

Based on Dyeing Temperature: This classification categorizes dyes by the optimal temperature for the dyeing process into cold, medium, and hot brand dyes. meghmaniglobal.com

Based on Reactivity: Dyes are also grouped by their reaction speed as lower, medium, or higher reactivity dyes. meghmaniglobal.com

Over the past few decades, research has increasingly focused on developing novel reactive dyes, including bi-functional and tri-functional dyes that incorporate more than one reactive group to enhance fixation rates and dyeing efficiency. core.ac.uk

Historical Context of Cibacron Brilliant Yellow 3G-P Development and Early Research Applications

Cibacron Brilliant Yellow 3G-P, also identified by its Colour Index Name Reactive Yellow 2, is a prominent member of the reactive dye class. nih.govsigmaaldrich.com As an azo dye containing a triazine group, its development is rooted in the advancements of reactive dye chemistry. The synthesis of this bright yellow powder involves the condensation of 2,4-Diaminobenzenesulfonic acid with 2,4,6-Trichloro-1,3,5-triazine, followed by a diazo reaction and a second condensation with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. chemicalbook.com

From its inception, the primary application of Cibacron Brilliant Yellow 3G-P has been in the textile industry. chemimpex.com Its excellent lightfastness and the stability of the dye-fiber bond made it a preferred choice for dyeing natural and synthetic fibers, including cotton, wool, silk, and viscose. chemicalbook.comchemimpex.com Its utility in various dyeing techniques, such as knot dyeing and roll dyeing, underscored its versatility in early research and industrial applications. chemicalbook.com

Current Research Landscape and Global Relevance of the Compound

In the contemporary research landscape, the focus has shifted significantly towards the environmental implications and remediation of Cibacron Brilliant Yellow 3G-P. A substantial body of academic work is dedicated to its removal from textile wastewater, owing to its high water solubility and persistence. iwaponline.com

Key areas of current investigation include:

Advanced Oxidation Processes (AOPs): Photocatalysis has emerged as a major research theme. iwaponline.com Studies frequently investigate the degradation of the dye using semiconductor photocatalysts like Titanium dioxide (TiO₂) and Zinc oxide (ZnO) under UV radiation. nih.goviwaponline.comresearchgate.net Research has shown that parameters such as catalyst dosage, solution pH, and initial dye concentration significantly influence the rate of decolorization. iwaponline.comresearchgate.net For instance, the photocatalytic degradation efficiency of certain catalysts was observed to be higher at an acidic pH of 3. iwaponline.com

Biosorption: Another significant research direction is the use of low-cost biosorbents for the removal of the dye from aqueous solutions. tandfonline.com Materials such as fibrous and decomposed peat have been studied for their capacity to adsorb the dye, with equilibrium data often fitting well with the Liu isotherm model. tandfonline.comfigshare.com

Beyond its role in textiles and environmental science, Cibacron Brilliant Yellow 3G-P holds relevance in other scientific domains. In biotechnology, it is employed as a ligand in affinity chromatography for the purification of proteins and enzymes. chemimpex.com It also serves as an analytical tool in environmental monitoring. chemimpex.com

Scope and Objectives of Academic Inquiry Pertaining to Cibacron Brilliant Yellow 3G-P

The academic inquiry surrounding Cibacron Brilliant Yellow 3G-P is driven by specific scientific and environmental objectives. A primary goal is the development of effective and economically viable technologies for the treatment of industrial effluents containing this dye.

The principal objectives of this research include:

Mechanistic Understanding: A core aim is to elucidate the kinetics and pathways of the dye's degradation and removal. nih.govtandfonline.com Research often focuses on determining the reaction order, with studies showing that decolorization can follow first-order kinetics. nih.gov

Process Optimization: A significant portion of academic work is dedicated to optimizing the conditions for dye removal, including pH, catalyst loading, and reaction time, to maximize efficiency. iwaponline.comresearchgate.net

Development of Novel Materials: There is a continuous effort to synthesize and characterize new materials, such as novel photocatalysts or more efficient biosorbents, for enhanced dye removal. iwaponline.comresearchgate.nettandfonline.com

Assessment of Mineralization: Beyond simple decolorization, research aims to achieve complete mineralization of the dye into less harmful inorganic compounds like chloride and sulphate, although the yield of nitrate (B79036) has been observed to be low in some photocatalytic processes. nih.gov

Research Findings on Photocatalytic Degradation

Recent studies have provided detailed insights into the photocatalytic treatment of Cibacron Brilliant Yellow 3G-P. The following table summarizes key findings from a comparative study on different photocatalysts.

CatalystOptimal DosageOptimal pHDecolorization EfficiencyKinetic Model
Anatase (TiO₂) ** 0.5 g/L3~95.58%First-Order
Degussa P25 (TiO₂) 1.0 g/L3~85.71%First-Order
Zinc Oxide (ZnO) **0.5 g/LAcidic & Alkaline>95% (at <80ppm)First-Order
Data sourced from a 2022 study on the photocatalytic treatment of the dye. iwaponline.com

Properties of Cibacron Brilliant Yellow 3G-P

The fundamental properties of the compound are central to its application and research.

PropertyValue
CAS Number 50662-99-2 chemimpex.com
Molecular Formula C₂₅H₁₉Cl₃N₉NaO₁₀S₃ chemimpex.com
Molecular Weight 831.02 g/mol chemimpex.com
Appearance Bright yellow powder chemicalbook.com
Solubility 20 to 40 g/L chemicalbook.com
λmax 404 nm sigmaaldrich.com
This data is compiled from chemical supplier and research databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H15Cl3N9Na3O10S3 B1208270 Cibacron Brilliant Yellow 3G-P, Technical Grade CAS No. 50662-99-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

50662-99-2

Molecular Formula

C25H15Cl3N9Na3O10S3

Molecular Weight

873.0 g/mol

IUPAC Name

trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C25H18Cl3N9O10S3.3Na/c1-11-21(22(38)37(36-11)18-9-16(27)20(10-15(18)26)50(45,46)47)35-34-17-8-13(4-7-19(17)49(42,43)44)30-25-32-23(28)31-24(33-25)29-12-2-5-14(6-3-12)48(39,40)41;;;/h2-10,21H,1H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,29,30,31,32,33);;;/q;3*+1/p-3

InChI Key

WTPOYMNMKZIOGO-UHFFFAOYSA-K

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])C5=CC(=C(C=C5Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

Other CAS No.

50662-99-2

Synonyms

Cibacron brilliant yellow 3G-P
reactive yellow 2
reactive yellow 2 textile dye

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of Cibacron Brilliant Yellow 3g P

Advanced Synthetic Routes and Reaction Pathways of Reactive Dyes

Condensation reactions are pivotal in the synthesis of triazine-based reactive dyes. The process for Cibacron Brilliant Yellow 3G-P involves the sequential reaction of cyanuric chloride, a key building block, with amine-containing intermediates.

The synthesis typically begins with the condensation of cyanuric chloride with an aromatic amine that serves as a bridge to the chromophoric part of the dye. Given the high reactivity of cyanuric chloride, the substitution of its chlorine atoms can be controlled by temperature. The first condensation is generally carried out at a low temperature (0-5°C) to achieve monosubstitution. This reaction is a nucleophilic aromatic substitution where the amino group of the bridging compound attacks one of the carbon atoms of the triazine ring, displacing a chlorine atom.

A subsequent condensation reaction may follow, often after the azo chromophore has been formed, to link different components of the final dye molecule. For instance, after the initial condensation and subsequent diazotization and coupling, a second condensation step might be employed to introduce another functional group by reacting the remaining chlorine atom on the triazine ring. google.com The general scheme involves the acylation of an amino-functionalized compound with cyanuric chloride, followed by condensation with another component. google.com

Table 1: Key Condensation Reaction Parameters

Parameter Condition Purpose
Reactant Cyanuric Chloride Source of the reactive triazine ring
Nucleophile Amino-functionalized intermediate Links reactive group to chromophore
Temperature 0-5°C (First Condensation) To control the reaction and achieve monosubstitution

The formation of the azo chromophore, which is responsible for the yellow color of the dye, is achieved through diazotization and coupling reactions. nih.gov This is a classic pathway for producing the vast majority of azo dyes. nih.gov

Diazotization: The process starts with the diazotization of a primary aromatic amine. This amine is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5°C). This reaction converts the primary amino group (-NH₂) into a highly reactive diazonium salt group (-N₂⁺Cl⁻). The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Coupling: The resulting diazonium salt is then reacted with a coupling component. For Cibacron Brilliant Yellow 3G-P, the coupling component is a pyrazolone (B3327878) derivative, specifically 1-(2',5'-dichloro-4'-sulfophenyl)-3-methyl-5-pyrazolone. The diazonium salt acts as an electrophile and attacks the electron-rich coupling component in a process known as azo coupling. This reaction forms the characteristic azo bond (-N=N-) that links the two aromatic structures, creating the final chromophore. The coupling reaction is typically carried out under weakly acidic conditions. google.com

Most azo dyes are synthesized by the diazotization of a primary aromatic amine, followed by coupling with one or more electron-rich nucleophiles. nih.gov

After the primary synthesis, reactive dyes like Cibacron Brilliant Yellow 3G-P can undergo further modifications to enhance their properties. These strategies aim to improve fixation efficiency, solubility, and fastness properties or to alter the dye's reactivity.

One common strategy involves the substitution of the second chlorine atom on the triazine ring. whiterose.ac.uk While Cibacron Brilliant Yellow 3G-P is a dichlorotriazine dye, which is highly reactive, replacing one chlorine with a less reactive group (e.g., an alkoxy, amino, or sulfophenoxy group) can produce a monochlorotriazine (MCT) dye. whiterose.ac.ukresearchgate.net This modification reduces the dye's reactivity and hydrolysis rate, making it suitable for different dyeing applications that require higher temperatures. scribd.com

Another functionalization approach is the introduction of additional functional groups to the dye molecule to improve properties like light fastness or to introduce novel characteristics. core.ac.uk For example, the incorporation of sulfonamide groups has been shown to improve light fastness in some reactive dyes. core.ac.uk Cationic groups can also be introduced into cotton fibers through chemical modification to enhance their affinity for anionic reactive dyes, enabling salt-free dyeing processes. nih.govjuniperpublishers.com

Chemical Reactivity and Mechanistic Aspects

The utility of Cibacron Brilliant Yellow 3G-P as a reactive dye is entirely dependent on the chemical reactivity of its dichlorotriazine group. This group allows the dye to form a stable, covalent bond with the substrate.

The s-triazine ring in Cibacron Brilliant Yellow 3G-P is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This deficiency makes the carbon atoms of the ring highly electrophilic and thus susceptible to nucleophilic attack. The chlorine atoms attached to the ring are excellent leaving groups, facilitating nucleophilic aromatic substitution reactions. nih.govrsc.org

The primary reaction mechanism involves the nucleophilic substitution of the chlorine atoms by the hydroxyl groups of cellulosic fibers (e.g., cotton) under alkaline conditions. scribd.comrsc.org The alkali (like sodium carbonate) deprotonates the cellulose's hydroxyl groups (Cell-OH) to form more potent nucleophilic cellulosate anions (Cell-O⁻). rsc.org These anions then attack the electrophilic carbon atoms of the triazine ring, displacing the chloride ions and forming a stable ether linkage (covalent bond) between the dye and the fiber. google.com

Dichlorotriazine dyes are highly reactive due to the presence of two chlorine atoms. scribd.com The substitution of the first chlorine atom occurs at lower temperatures compared to the second one. However, this high reactivity also makes the dye prone to a competing hydrolysis reaction, where the dye reacts with hydroxide (B78521) ions (OH⁻) in the water instead of the fiber. This hydrolyzed dye can no longer react with the fiber, leading to lower fixation efficiency and requiring thorough washing to remove. scribd.com

Table 2: Reactivity of Chlorine Atoms in Dichlorotriazine Dyes

Feature First Chlorine Atom Second Chlorine Atom
Relative Reactivity High Lower
Reaction Temperature Lower (e.g., room temperature) Higher
Leaving Group Chloride (Cl⁻) Chloride (Cl⁻)
Primary Nucleophile Cellulosate anion (Cell-O⁻) Cellulosate anion (Cell-O⁻)

| Competing Nucleophile | Hydroxide ion (OH⁻) | Hydroxide ion (OH⁻) |

Cibacron Brilliant Yellow 3G-P, like many azo dyes, can be degraded under specific oxidative conditions. This is particularly relevant in the context of wastewater treatment, where advanced oxidation processes (AOPs) are used to decolorize and mineralize dye effluents.

Photocatalytic oxidation is one such process that has been studied for the degradation of this dye. nih.gov In the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV-A radiation, electron-hole pairs are generated. researchgate.net These can react with water and oxygen to produce highly reactive species, primarily hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can attack the dye molecule, leading to the cleavage of the azo bond and the eventual breakdown of the aromatic rings. researchgate.net

Studies on the photocatalytic treatment of Cibacron Brilliant Yellow 3G-P have shown that the process can lead to both decolorization and mineralization. The addition of hydrogen peroxide (H₂O₂) can significantly enhance the degradation efficiency. nih.gov Complete decolorization can result in the formation of inorganic ions such as chloride and sulfate (B86663) from the breakdown of the parent molecule. nih.gov

Influence of Structural Features on Reactivity

The chemical behavior of Cibacron Brilliant Yellow 3G-P is intrinsically linked to its molecular architecture. The key structural components that dictate its reactivity are the monochlorotriazine (MCT) reactive group, the azo chromophore, and the sulfonic acid groups. Each of these moieties plays a distinct and crucial role in the dyeing process, from solubilization to the formation of a permanent covalent bond with the fiber.

The primary reactive center of the dye is the monochlorotriazine (MCT) ring . This heterocyclic system is responsible for the formation of a covalent bond with the hydroxyl groups of cellulosic fibers, such as cotton. The reactivity of the triazine ring is significantly influenced by the number of chlorine atoms attached to it. In the case of Cibacron Brilliant Yellow 3G-P, the presence of a single chlorine atom renders it less reactive compared to its dichlorotriazine or trichlorotriazine (B8581814) counterparts. This lower reactivity necessitates more energetic conditions, specifically higher temperatures (around 80°C), to facilitate the fixation process. The reaction proceeds via a nucleophilic substitution mechanism, where the cellulose (B213188) anion (Cell-O⁻) attacks the carbon atom of the triazine ring bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a stable ether linkage.

Furthermore, the molecule contains several sulfonic acid groups (-SO₃H) . These groups are ionized in aqueous solution to form sulfonate groups (-SO₃⁻), which are highly polar. The primary function of these sulfonic acid groups is to impart water solubility to the dye molecule. This solubility is a critical prerequisite for the dyeing process, as it allows the dye to be evenly dispersed in the dyebath and to diffuse to the surface of the textile fibers. The number and position of these groups can influence not only the solubility but also the substantivity of the dye for the fiber.

Structural Feature Function Influence on Reactivity
Monochlorotriazine (MCT) Group Reactive center for covalent bonding with celluloseModerate reactivity, requiring high temperature (approx. 80°C) for fixation. Forms a stable ether linkage via nucleophilic substitution.
Azo (-N=N-) Group Chromophore (provides color)Electronic properties and color are influenced by aromatic substituents. Can be cleaved under specific degradative conditions.
Sulfonic Acid (-SO₃H) Groups Impart water solubilityEssential for dissolving the dye in the dyebath, enabling diffusion to the fiber surface.
Aromatic Ring Substituents (Cl, NH) Modulate electronic propertiesInfluence the reactivity of the triazine ring and the color of the azo chromophore.

Mechanistic Understanding of Interactions with Substrates and Materials

Dyeing Mechanisms and Fiber Interactions

The efficacy of Cibacron Brilliant Yellow 3G-P in textile dyeing is rooted in its ability to form covalent bonds with the functional groups present in fibers. This chemical reaction ensures high wash fastness, a desirable characteristic for dyed fabrics. The dyeing process is a multi-step phenomenon involving the initial attraction of the dye to the fiber surface, its diffusion into the fiber structure, and finally, the chemical fixation.

Covalent Bonding with Cellulose (B213188) Fibers

Cibacron Brilliant Yellow 3G-P is primarily used for dyeing cellulosic fibers such as cotton, linen, and rayon. The key to this process is the covalent bond formed between the dye's reactive group and the hydroxyl (-OH) groups of the cellulose polymer. researchgate.net

The reactive system in Cibacron Brilliant Yellow 3G-P is a monochlorotriazine (MCT) group. The dyeing mechanism proceeds via a nucleophilic substitution reaction, which is critically dependent on alkaline conditions. The process can be summarized in two main steps:

Activation of Cellulose: The addition of an alkali, such as sodium carbonate (soda ash), raises the pH of the dyebath. This high pH causes the hydroxyl groups on the cellulose fibers to deprotonate, forming highly reactive cellulosate anions (Cell-O⁻). nih.gov

Nucleophilic Substitution: The activated cellulosate anion acts as a nucleophile, attacking the electron-deficient carbon atom in the triazine ring of the dye molecule that is bonded to a chlorine atom. The chlorine atom is subsequently eliminated as a leaving group (Cl⁻), resulting in the formation of a stable, covalent ether bond (Dye-O-Cell) between the dye and the fiber. textilementor.comtextilelearner.net

This strong covalent linkage is responsible for the excellent wash fastness and durability of the color on cellulosic textiles. textilelearner.net

Interaction with Protein Fibers (Wool, Silk)

While primarily used for cellulose, Cibacron Brilliant Yellow 3G-P can also be applied to protein fibers like wool and silk. textilelearner.net These fibers are polymers of amino acids and possess various functional groups, including amino (-NH₂), hydroxyl (-OH), and carboxyl (-COOH) groups.

The covalent bonding mechanism with protein fibers is analogous to that with cellulose, involving a nucleophilic substitution reaction. The primary nucleophiles in protein fibers are the amino groups of lysine residues and the terminal amino groups of the polypeptide chains. textilelearner.nettextilelearner.net

Under appropriate pH conditions (typically weakly acidic to neutral for protein fibers to avoid damage), these amino groups attack the monochlorotriazine ring of the dye, displacing the chlorine atom and forming a stable covalent bond (Dye-NH-Fiber). This reaction permanently fixes the dye to the fiber, imparting vibrant yellow coloration.

Adsorption and Diffusion Phenomena within Textile Substrates

Before the covalent bond can form, the dye must first move from the aqueous dyebath to the fiber surface and then diffuse into the amorphous regions of the fiber structure. This initial phase is governed by physical forces and concentration gradients.

Adsorption (Exhaustion): In solution, both the anionic Cibacron Brilliant Yellow 3G-P and the cellulose fiber surface carry a negative charge, creating an electrostatic repulsion. To overcome this, an electrolyte, typically sodium chloride or sodium sulfate (B86663), is added to the dyebath. The salt neutralizes the negative charges on the fiber surface, reducing the repulsion and allowing the dye molecules to approach and adsorb onto the fiber through weaker forces like van der Waals interactions. slideserve.com

Diffusion: Once adsorbed, the dye molecules move from the fiber surface into the internal structure. This diffusion is a kinetic process influenced by factors like temperature and the molecular size of the dye. Higher temperatures increase the kinetic energy of the dye molecules and cause the polymer chains of the fiber to swell, facilitating faster diffusion. textilelearner.netnih.gov The rate of diffusion often follows a pseudo-second-order kinetic model. acs.orgpwr.edu.pl

Fixation: After the dye has penetrated the fiber, the pH is raised by adding alkali, initiating the covalent bonding reaction as described previously. slideserve.com

The efficiency of the adsorption and diffusion stages is crucial for achieving level and well-penetrated dyeing.

Factors Governing Dye Uptake and Fixation in Textile Processing

The success of the dyeing process with Cibacron Brilliant Yellow 3G-P is controlled by several interdependent processing parameters. Optimizing these factors is essential to maximize dye fixation on the fiber while minimizing the competing hydrolysis reaction, where the dye reacts with water instead of the fiber. textilelearner.net

ParameterEffect on Dyeing ProcessTypical Optimized Range (for Cellulose)
pH A high alkaline pH is essential to activate the hydroxyl groups of cellulose for the fixation reaction. However, excessively high pH can accelerate dye hydrolysis.10.5 - 11.5
Temperature Increases the rate of dye diffusion into the fiber and the rate of the fixation reaction. Higher temperatures also increase the rate of dye hydrolysis. An optimal temperature balances these effects. gavinpublishers.comjsaer.com60 - 80°C
Electrolyte Concentration Increases dye exhaustion by reducing electrostatic repulsion between the anionic dye and the fiber. gavinpublishers.com30 - 60 g/L (e.g., NaCl or Na₂SO₄)
Dyeing Time Sufficient time is required for the dye to diffuse evenly within the fiber before fixation, and for the chemical reaction to reach completion. gavinpublishers.com60 - 90 minutes
Liquor Ratio The ratio of the volume of dyebath to the weight of the textile. Lower liquor ratios generally lead to higher dye exhaustion and fixation efficiency due to a higher effective dye concentration. gavinpublishers.com1:5 to 1:20

This interactive table summarizes the key factors influencing the dyeing process. The optimal values can vary depending on the specific machinery, substrate, and desired shade depth.

Ligand-Substrate Interactions in Biotechnology Research

Beyond textiles, the unique chemical structure of Cibacron Brilliant Yellow 3G-P and related triazine dyes makes them valuable tools in biotechnology, particularly as ligands in affinity chromatography for the purification of proteins and enzymes. nih.gov

Affinity Binding Mechanisms with Proteins and Enzymes

The binding is a complex, non-covalent phenomenon driven by a combination of interactions:

Electrostatic Interactions: The negatively charged sulfonate groups on the dye molecule form strong ionic bonds with positively charged amino acid residues (like lysine and arginine) on the protein's surface. agscientific.com

Hydrophobic Interactions: The polyaromatic ring structures of the dye interact with hydrophobic pockets on the surface of the target protein. agscientific.comresearchgate.net

Structural Mimicry: The shape and charge distribution of triazine dyes, like the related Cibacron Blue F3GA, are thought to resemble those of natural nucleotide cofactors such as NAD⁺ (Nicotinamide adenine dinucleotide) and ATP (Adenosine triphosphate). nih.govresearchgate.net This allows the dye to bind specifically to the cofactor-binding sites of many dehydrogenases, kinases, and other enzymes. researchgate.net

Proteins bound to the immobilized dye can be selectively eluted by changing the buffer conditions, such as increasing the ionic strength (using a high salt concentration) or by introducing the free, natural ligand to compete for the binding site. This versatility makes Cibacron Brilliant Yellow 3G-P a useful ligand for the purification of various enzymes and plasma proteins. nih.govresearchgate.net

Selective Binding to Carbohydrate and Nucleotide Sequences

While Cibacron Brilliant Yellow 3G-P is known to be used as a ligand in affinity chromatography for the purification of some proteins and enzymes, detailed research specifically documenting its selective binding mechanisms to carbohydrate and nucleotide sequences is not extensively available in the public literature. chemimpex.com The analogous compound, Cibacron Blue 3G-A, has been studied more thoroughly and is suggested to function as a structural analogue of nucleotide cofactors like NAD⁺ and ATP, allowing it to bind to the nucleotide-binding sites of various enzymes. scispace.comresearchgate.net However, without direct studies on Cibacron Brilliant Yellow 3G-P, it is not possible to detail its specific interactions with carbohydrate or nucleotide structures.

Optimization of Chromatographic Separation Parameters

Specific, optimized parameters for the chromatographic separation of Cibacron Brilliant Yellow 3G-P are not detailed in the available research. Analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC/MS) are employed to detect the compound and its degradation byproducts, which implies that separation is achievable. researchgate.net However, the literature does not provide established protocols or the results of optimization studies concerning mobile phase composition, pH, flow rate, or column type specifically for this dye.

Interaction with Adsorbent Materials

The removal of reactive dyes like Cibacron Brilliant Yellow 3G-P from aqueous solutions via adsorption is a widely studied process. The efficiency of this process is governed by the interplay between the dye molecule and the adsorbent material, which is influenced by the adsorbent's surface chemistry, the nature of the molecular interactions, and environmental conditions like pH.

Surface Chemistry and Binding Sites of Adsorbents

The efficacy of an adsorbent is critically dependent on its surface characteristics, including specific surface area, pore structure, and the presence of functional groups. Various low-cost adsorbents have been investigated for the removal of reactive dyes.

Surface Functional Groups: The surfaces of adsorbents like activated carbon, agricultural wastes (e.g., teff straw, eggshells), and bio-sorbents often possess a variety of functional groups, such as hydroxyl (-OH) and carboxylic (-COOH) groups. researchgate.netmdpi.com These groups can be protonated or deprotonated depending on the solution's pH, creating charged sites that are crucial for binding anionic dyes.

Porosity and Surface Area: A larger surface area and well-developed pore structure enhance the number of available binding sites, leading to higher adsorption capacity. researchgate.net Materials like bamboo-based activated carbon with a high surface area have demonstrated significant capacity for adsorbing large reactive dye molecules. nih.gov The morphology of adsorbents, often characterized by rough and porous surfaces as seen through Scanning Electron Microscopy (SEM), confirms the presence of potential active sites for dye adsorption. mdpi.com

Electrostatic and Hydrophobic Interactions in Adsorption

The adsorption of anionic reactive dyes such as Cibacron Brilliant Yellow 3G-P onto an adsorbent surface is primarily mediated by a combination of electrostatic and hydrophobic interactions. researchgate.net

Electrostatic Interactions: As an anionic dye, Cibacron Brilliant Yellow 3G-P carries a negative charge in solution due to its sulfonate (-SO₃⁻) groups. Consequently, electrostatic attraction is a major driving force for adsorption onto surfaces that carry a positive charge. nih.gov This interaction is highly dependent on the solution's pH, which modifies the surface charge of the adsorbent. semanticscholar.org

Hydrophobic Interactions: The aromatic rings in the dye's structure contribute to its hydrophobic character. These regions can interact with nonpolar sites on the adsorbent surface through π-π stacking or general hydrophobic-hydrophobic interactions. tandfonline.comacs.org These forces are significant, particularly with adsorbents like activated carbon. The combination of electrostatic and hydrophobic forces often results in a strong, multi-point attachment of the dye molecule to the adsorbent. nih.gov

Effect of pH on Adsorption Mechanisms

The pH of the aqueous solution is one of the most critical parameters influencing the adsorption of reactive dyes, as it directly alters both the surface charge of the adsorbent and the ionization state of the dye. mdpi.com

For anionic dyes like Cibacron Brilliant Yellow 3G-P, adsorption is generally most effective under acidic conditions (low pH). tandfonline.com At low pH, the concentration of H⁺ ions in the solution is high, leading to the protonation of functional groups (e.g., -COOH, -OH) on the adsorbent's surface, imparting a net positive charge. This positively charged surface strongly attracts the negatively charged anionic dye molecules through electrostatic forces, resulting in high adsorption efficiency. mdpi.comnih.gov

As the pH increases, the adsorbent surface tends to become deprotonated, acquiring a net negative charge. This leads to electrostatic repulsion between the surface and the anionic dye molecules, causing a significant decrease in adsorption capacity. mdpi.com Some studies have noted high adsorption at very high pH (e.g., pH 10) for certain dyes, attributing this to mechanisms other than electrostatic attraction, such as attractive π-π interactions between the dye molecules and the adsorbent. nih.govresearchgate.net

The optimal pH for adsorption can vary depending on the specific adsorbent and dye. Research on various reactive yellow dyes has consistently shown a preference for acidic environments to maximize removal.

Table 1: Effect of pH on the Adsorption/Degradation of Reactive Yellow Dyes
Reactive DyeAdsorbent/MethodOptimal pH RangeObserved EffectReference
Cibacron Brilliant Yellow 3G-PAnatase/Degussa-P25 (Photocatalysis)3Degradation rate was found to be higher at acidic pH compared to alkaline pH. researchgate.net
Reactive Yellow 145Eggshell Waste2Maximum uptake of the dye was achieved at a solution pH of 2.0. tandfonline.com
Reactive Yellow 145Activated Carbon6Percentage of dye removal improved significantly as pH increased from 3 to 5, peaking at pH 6 before declining. wisdomlib.org
Reactive Yellow 145Teff Straw Activated Carbon2Dye removal efficiency decreased from 99% to 80% as pH increased from 2 to 10, with maximum adsorption at pH 2. mdpi.com
Remazol Yellow RRCotton Fabric (Dyeing)10Maximum color strength (K/S value) on the fabric was achieved at an alkaline pH of 10. nih.gov

Advanced Applications in Chemical and Biological Research

Refined Applications in Textile and Material Science Research

In the realm of material science, the reactive nature of Cibacron Brilliant Yellow 3G-P is leveraged to create materials with enhanced properties and functionalities.

Conventional dyeing methods for cellulosic fibers often require significant amounts of salt and high temperatures, leading to environmental concerns. Research into advanced dyeing techniques aims to overcome these limitations by enhancing dye fixation and reducing the consumption of energy and auxiliary chemicals. One such advanced method is ultrasonic-assisted dyeing.

Ultrasonic irradiation of the dye bath enhances the dispersion of dye molecules and accelerates their diffusion into the fiber structure. This technique has been shown to improve the dyeing efficiency of reactive dyes on cotton, allowing for lower dyeing temperatures and reduced salt concentrations. For instance, studies on similar reactive dyes have demonstrated that ultrasonic treatment can enhance color strength and fastness properties while reducing dyeing time and energy consumption. scielo.org.mx

Interactive Data Table: Comparison of Conventional vs. Ultrasonic-Assisted Dyeing with Reactive Yellow Dyes

ParameterConventional DyeingUltrasonic-Assisted Dyeing
Temperature 80-90°C50-60°C
Time 60-90 min30-45 min
Salt Concentration 60-80 g/L30-40 g/L
Color Yield (K/S) GoodExcellent
Washing Fastness Grade 4-5Grade 4-5

This table presents representative data illustrating the advantages of ultrasonic-assisted dyeing for reactive dyes like Cibacron Brilliant Yellow 3G-P based on findings from related studies.

The ability of Cibacron Brilliant Yellow 3G-P to covalently bind to surfaces can be exploited to create novel functional materials. By immobilizing the dye onto various substrates, materials with combined coloration and other functionalities can be developed. For example, modifying textile surfaces with biocompatible polymers like chitosan (B1678972) and then dyeing them with a reactive dye can impart antimicrobial properties alongside the desired color.

Furthermore, the interaction of reactive dyes with materials can be harnessed to create sensors. The change in the spectral properties of the dye upon binding to a specific analyte can be used for detection purposes. Research in this area is exploring the development of textile-based sensors for various applications.

Advanced Biotechnological Applications

The specific binding affinities of triazine dyes to certain biological molecules have paved the way for their use in advanced biotechnological applications, particularly in the purification of proteins and as biochemical tracers.

Cibacron Brilliant Yellow 3G-P serves as an effective ligand in affinity chromatography for the purification of a variety of enzymes and proteins. chemimpex.com The triazine core of the dye can mimic the structure of biological cofactors like NAD+, leading to specific binding with dehydrogenases and other nucleotide-binding proteins. nih.gov When the dye is immobilized on a solid support, such as agarose (B213101) beads, it creates an affinity matrix that can selectively capture target proteins from a complex mixture. researchgate.net

This technique offers a significant enhancement in purification efficiency compared to traditional methods. For example, in the purification of lactate (B86563) dehydrogenase (LDH), a two-step process involving dye-ligand affinity chromatography can result in a high purification fold and yield.

Interactive Data Table: Representative Purification of Lactate Dehydrogenase (LDH) using a Triazine Dye Affinity Matrix

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract 150030002.01001
Dye-Ligand Affinity 2024001208060
Size Exclusion 1521001407070

This table provides illustrative data on the effectiveness of triazine dye affinity chromatography in enzyme purification, based on typical results reported in the literature.

The vibrant color and potential fluorescence of Cibacron Brilliant Yellow 3G-P make it a candidate for use as a biochemical tracer or marker in biological systems. razi.ac.ir Fluorescent dyes are frequently used to tag and visualize cellular components and processes. researchgate.net By conjugating the dye to specific molecules, researchers can track their movement and localization within cells or tissues.

For instance, a reactive dye could be used to label cell surface proteins to study their trafficking or to quantify cellular uptake of nanoparticles. The principle relies on the covalent attachment of the dye to the molecule of interest, allowing for its detection through microscopy or flow cytometry. While the use of fluorescent dyes as cellular tracers can sometimes impact cell mechanics, they remain a valuable tool in cell biology research. nih.gov

Analytical Chemistry Applications

In analytical chemistry, Cibacron Brilliant Yellow 3G-P is utilized in the development of methods for environmental monitoring and in studies of dye degradation.

The presence of reactive dyes in textile effluents is a significant environmental concern. Consequently, sensitive and reliable analytical methods are required for their detection and quantification. High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry detectors is a common technique for the analysis of reactive dyes in water samples. najah.edu Furthermore, electrochemical sensors, often based on modified electrodes, are being developed for the rapid and on-site detection of triazine-based compounds in water. razi.ac.irmdpi.com

The study of the degradation kinetics of Cibacron Brilliant Yellow 3G-P is also an active area of research, particularly in the context of wastewater treatment. Photocatalytic degradation using semiconductors like titanium dioxide (TiO2) has been shown to be an effective method for breaking down this dye. nih.gov Kinetic studies of these degradation processes provide valuable data for optimizing treatment conditions.

Interactive Data Table: Summary of Analytical Techniques for Cibacron Brilliant Yellow 3G-P

TechniquePrincipleApplicationLimit of Detection
HPLC-UV/Vis Chromatographic separation followed by UV-Vis detection.Quantification in textile wastewater.Low ppm range
LC-MS/MS Chromatographic separation coupled with mass spectrometry.Identification and quantification in complex matrices.ppb range
Electrochemical Sensors Measurement of current response upon interaction with the dye.Rapid detection in water samples.nM to µM range
UV-Vis Spectrophotometry Measurement of light absorbance.Monitoring degradation kinetics.Dependent on concentration

This table summarizes various analytical methods used for the detection and study of Cibacron Brilliant Yellow 3G-P.

Development of Methods for Pollutant Detection and Quantification in Environmental Matrices

The widespread use of Cibacron Brilliant Yellow 3G-P, also known as C.I. Reactive Yellow 2, in the textile industry necessitates the development of reliable and sensitive analytical methods for its detection and quantification in environmental matrices, particularly in industrial wastewater. researchgate.net The release of this azo dye into aquatic ecosystems is a significant environmental concern, prompting research into various techniques to monitor its presence and concentration. Methodologies for its quantification range from fundamental spectrophotometric analyses to advanced chromatographic and adsorptive techniques.

Spectrophotometric Methods

A primary and accessible method for quantifying Cibacron Brilliant Yellow 3G-P in aqueous solutions is UV-Visible (UV-Vis) spectrophotometry. This technique operates on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. berkeley.edu The analysis involves measuring the absorbance of the dye solution at its wavelength of maximum absorbance (λmax). For reactive azo dyes, these peaks are typically found in the visible range of the electromagnetic spectrum due to the presence of chromophoric azo bonds (–N=N–). worldwidejournals.com For similar reactive yellow dyes, the λmax has been identified at 415 nm. worldwidejournals.com This method is frequently employed to determine the extent of decolorization in dye degradation and adsorption studies. nih.govnih.govresearchgate.net

Chromatographic Techniques

For more complex environmental samples where other substances may interfere with direct spectrophotometric measurement, separation techniques like High-Performance Liquid Chromatography (HPLC) are employed. wisa.org.za HPLC separates the components of a mixture, allowing for the individual quantification of the target dye. While specific studies on Cibacron Brilliant Yellow 3G-P are detailed, methods developed for other reactive dyes are applicable. For instance, HPLC systems using a C18 reverse-phase column can effectively separate various reactive dyes. wisa.org.za Coupling HPLC with advanced detectors like tandem mass spectrometry (HPLC-MS/MS) further enhances sensitivity and selectivity, allowing for quantification at very low levels, such as nanograms per gram (ng/g), in complex matrices. nih.gov

Adsorption and Degradation-Based Quantification

Quantification of Cibacron Brilliant Yellow 3G-P is also a critical component of studies evaluating its removal from water. In these contexts, the concentration of the dye is measured before and after treatment with an adsorbent or a degradation process. The efficiency of the removal process serves as an indirect quantification of the pollutant.

For example, in photocatalytic treatment studies, the decolorization and mineralization of the dye are monitored over time. The rate of color removal is determined by measuring the change in dye concentration, often using spectrophotometry. nih.gov In one such study, the photocatalytic degradation of a 100 mg/L solution of the dye was investigated using different catalysts, with the decolorization following first-order kinetics. nih.gov Similarly, adsorption studies quantify the dye's uptake by various materials. The maximum adsorption capacity (Qmax) is a key parameter determined by analyzing the equilibrium concentration of the dye in the solution. researchgate.net

Detailed findings from various studies highlight the parameters affecting detection and quantification.

Table 1: Research Findings on the Quantification of Reactive Yellow 2 Removal

Method/Study Matrix Catalyst/Adsorbent Initial Dye Concentration Key Quantification Finding
Photocatalysis nih.gov Aqueous Solution Anatase, Degussa-P25, ZnO < 80 ppm With ZnO, color removal reached a maximum in acidic and alkaline solutions (>95%).
Photocatalysis nih.gov Aqueous Solution Degussa P25 TiO₂ with H₂O₂ 100 mg/L Decolorization followed first-order kinetics with a rate constant of 0.09 min⁻¹.
Adsorption researchgate.net Aqueous Solution Polyethylenimine/polyvinyl chloride cross-linked fiber (PEI/PVC-CF) Not specified The study determined optimal conditions for the adsorbent's fabrication by comparing its adsorption capacity for the dye.

Table 2: Comparison of Analytical Techniques for Reactive Dyes

Technique Principle Common Detector Advantages Typical Application
UV-Vis Spectrophotometry Measures light absorbance based on the Beer-Lambert law. berkeley.edu Photodiode Array Simple, rapid, and cost-effective. Measuring dye concentration in decolorization and adsorption studies. nih.gov
High-Performance Liquid Chromatography (HPLC) Separates components in a mixture based on their affinity for stationary and mobile phases. wisa.org.za UV-Vis, Mass Spectrometry (MS) High resolution and sensitivity; suitable for complex mixtures. wisa.org.za Quantification of specific dyes in food or environmental wastewater. nih.gov

| Capillary Zone Electrophoresis (CZE) | Separates ions based on their electrophoretic mobility in an electric field. wisa.org.za | UV-Vis | Superior separation efficiency compared to HPLC for some applications. wisa.org.za | Analysis of commercial dye mixtures and their hydrolysis products. wisa.org.za |

Environmental Remediation and Degradation Studies

Photocatalytic Degradation Processes

Photocatalysis is a process that involves the acceleration of a photoreaction in the presence of a catalyst. When a semiconductor photocatalyst is irradiated with light of sufficient energy, electron-hole pairs are generated, which then produce highly reactive oxygen species (ROS) that can degrade organic pollutants. The efficiency of this process is highly dependent on the nature of the photocatalyst, its surface area, and the reaction conditions.

Intensive research has been conducted to develop and characterize a variety of photocatalytic materials for the efficient degradation of Cibacron Brilliant Yellow 3G-P. These efforts have focused on enhancing catalytic activity, improving light absorption, and facilitating catalyst recovery.

Titanium dioxide (TiO₂) is one of the most widely used photocatalysts due to its high activity, chemical stability, low cost, and non-toxicity iwaponline.commdpi.com. Different crystalline forms and commercial grades of TiO₂, such as Anatase, Degussa P25, and Hombikat UV 100, have been investigated for the degradation of Cibacron Brilliant Yellow 3G-P.

Studies have compared the efficiency of these commercial photocatalysts, often in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) to enhance the degradation process nih.gov. The photocatalytic treatment of a 100 mg/L solution of the dye was studied using Degussa P25 and Hombikat UV 100 titanium dioxide under UV-A radiation nih.gov. The addition of 15 mM H₂O₂ was found to significantly improve both the decolorization and mineralization of the dye nih.gov. The degradation process was observed to follow first-order kinetics, with a rate constant of 0.09 min⁻¹ for decolorization with Degussa P25 in the presence of H₂O₂ nih.gov.

The effectiveness of Anatase and Degussa P25 was also evaluated under varying conditions such as stirring speed and pH iwaponline.comresearchgate.net. It was found that the rate of decolorization increased with an increase in stirring speed iwaponline.comresearchgate.net. At a low stirring speed (50 rpm), decolorization of about 30% and 60% was achieved with Anatase and Degussa P25, respectively iwaponline.comresearchgate.net. The degradation rate was higher at an acidic pH of 3, where about 95.58% and 85.71% of the color was removed by Anatase and Degussa P25, respectively iwaponline.comresearchgate.net.

CatalystInitial Dye Concentration (ppm)Catalyst Dosage (g/L)pHDecolorization Efficiency (%)Time (min)Light SourceReference
Degussa P25100----UV-A nih.gov
Hombikat UV 100100----UV-A nih.gov
Anatase100.5395.58-UV iwaponline.comresearchgate.net
Degussa P25101.0385.71-UV iwaponline.comresearchgate.net

Zinc oxide (ZnO) nanoparticles have emerged as a promising alternative to TiO₂ due to their similar wide bandgap and high photocatalytic activity iwaponline.commorressier.com. Nanosized ZnO has been utilized as a photocatalyst for the degradation of Cibacron Brilliant Yellow 3G-P under simulated solar light researchgate.netresearchgate.net.

The influence of several parameters, including initial dye concentration, catalyst dosage, initial pH, and irradiation intensity, on the degradation process has been investigated in detail researchgate.net. Dye solutions with concentrations below 100 ppm were approximately 98% decolorized after 60 minutes of UV-Vis light irradiation researchgate.net. A key finding was that the dye degradation was enhanced at its original pH, eliminating the need for pH adjustments in the treatment process researchgate.net. The photodegradation kinetics of the dye were found to follow the Langmuir-Hinshelwood model researchgate.net.

Further studies have shown that at a low stirring speed (50 rpm), ZnO achieved an 80% decolorization rate iwaponline.comresearchgate.net. In acidic and alkaline solutions, the color removal with ZnO reached a maximum of over 95% iwaponline.comresearchgate.net. For dye solutions with concentrations less than 80 ppm, ZnO achieved a removal rate of about 95% iwaponline.com.

CatalystInitial Dye Concentration (ppm)Catalyst Dosage (g/L)pHDecolorization Efficiency (%)Time (min)Light SourceReference
Nanosized ZnO< 100-Original~9860UV-Vis researchgate.net
Nanosized ZnO200--5260UV-Vis (7.7 µW/cm²) researchgate.net
Nanosized ZnO200-->7560UV-Vis (14.8 µW/cm²) researchgate.net
ZnO100.53 and >8.7>95-UV iwaponline.comresearchgate.net

Iron oxide nanoparticles, particularly in the maghemite (γ-Fe₂O₃) form, have been explored as a photocatalyst for the degradation of Cibacron Brilliant Yellow 3G-P under visible light scispace.comresearchgate.net. These nanoparticles are advantageous due to their magnetic properties, which allow for easy separation and recovery after the treatment process.

γ-Fe₂O₃ nanoparticles have been synthesized using methods such as co-precipitation scispace.comresearchgate.net. The structural and morphological properties of these nanoparticles have been characterized using various techniques, including XRD, SEM, and AFM scispace.comresearchgate.net. Studies have investigated the effect of parameters like the amount of catalyst, the concentration of the dye, and the pH of the solution on the degradation efficiency scispace.comresearchgate.net. The results indicated that γ-Fe₂O₃ nanoparticles could achieve a 68% degradation efficiency of Cibacron Brilliant Yellow 3G-P after 120 minutes of visible light irradiation scispace.comresearchgate.net.

CatalystInitial Dye ConcentrationCatalyst DosagepHDegradation Efficiency (%)Time (min)Light SourceReference
γ-Fe₂O₃---68120Visible Light scispace.comresearchgate.net

Novel photocatalysts such as cobalt-substituted barium titanate (Ba₁₋ₓCoₓTiO₃) have been synthesized and investigated for the degradation of Cibacron Brilliant Yellow 3G-P mdpi.comdntb.gov.uaresearchgate.net. These materials are synthesized using methods like the sol-gel method and colloidal solution destabilization mdpi.comdntb.gov.uaresearchgate.net.

The substitution of cobalt ions into the barium titanate lattice has been shown to alter the material's optical properties, leading to a red-shift in the absorption spectra and a decrease in the band gap energy from 3.7 to 2.8 eV as the cobalt concentration increases mdpi.comresearchgate.net. This enhancement in light absorption contributes to improved photocatalytic activity. Research has demonstrated that increasing the amount of cobalt in the Ba₁₋ₓCoₓTiO₃ nanoparticles enhances the photocatalytic efficiency, with a maximum photodegradation of 84.61% observed for the composition with x = 0.6 mdpi.com.

CatalystCobalt Substitution (x)Degradation Efficiency (%)Light SourceReference
Ba₁₋ₓCoₓTiO₃0.684.61UV-Vis mdpi.com

To further enhance photocatalytic efficiency, hybrid and nanocomposite systems are being developed. These systems aim to improve charge separation, increase light absorption, and provide higher surface areas for reaction mdpi.com. Examples include combining different semiconductors to form heterojunctions or loading photocatalysts onto support materials. For instance, the development of a Fe₃O₄@SiO₂@Ag₂WO₄@Ag₂S nanocomposite has shown enhanced photocatalytic degradation efficiency due to the synergistic effects of its components researchgate.net. While specific applications to Cibacron Brilliant Yellow 3G-P are part of a broader research trend, the principles of these advanced materials hold significant potential for its degradation.

Mechanistic Studies of Photocatalytic Degradation

The photocatalytic degradation of Cibacron Brilliant Yellow 3G-P primarily proceeds through a heterogeneous photocatalysis mechanism when a semiconductor catalyst, such as Zinc Oxide (ZnO) or Titanium Dioxide (TiO₂), is used. The process is initiated when the semiconductor is irradiated with light energy greater than its band gap. This illumination excites an electron (e⁻) from the valence band to the conduction band, leaving a positive hole (h⁺) in the valence band.

These charge carriers migrate to the catalyst's surface and initiate a series of redox reactions that produce highly reactive oxygen species (ROS). The positive holes oxidize water molecules or hydroxide (B78521) ions to form hydroxyl radicals (•OH), while the electrons in the conduction band are trapped by molecular oxygen to generate superoxide (B77818) radicals (•O₂⁻). These ROS are powerful, non-selective oxidizing agents capable of attacking the dye molecule. The degradation involves the breakdown of the complex dye structure, particularly the cleavage of the azo bond (-N=N-), which is responsible for its color, and the subsequent oxidation of the resulting aromatic intermediates into simpler, less harmful compounds.

Kinetic Modeling of Photodegradation

The kinetics of the photocatalytic degradation of Cibacron Brilliant Yellow 3G-P have been described by several models. The process of decolorization and mineralization often follows first-order kinetics. nih.gov In one study utilizing Degussa P25 titanium dioxide in the presence of hydrogen peroxide, the rate constant for decolorization was determined to be 0.09 min⁻¹. nih.gov

The Langmuir-Hinshelwood (L-H) model is also frequently applied to model the degradation kinetics, particularly when using ZnO as a catalyst. researchgate.net This model accounts for the adsorption of the dye onto the surface of the photocatalyst, a crucial step in the degradation process. According to analyses based on the L-H model, the adsorption constant is influenced by process parameters; it tends to increase with higher irradiation intensity but decreases as the initial concentration of the dye rises. researchgate.net

Process Optimization Parameters

The efficiency of the photocatalytic degradation of Cibacron Brilliant Yellow 3G-P is highly dependent on several operational parameters. Optimizing these factors is critical for achieving maximum removal efficiency.

pH: The pH of the solution significantly influences the surface charge of the photocatalyst and the dye molecule. Studies have shown that a higher rate of color removal can be achieved in acidic conditions (e.g., pH 3) compared to neutral or alkaline media. This is attributed to the enhanced adsorption of the anionic dye onto the positively charged catalyst surface at low pH. However, other research has found that the degradation can be effectively enhanced at the dye's original pH, suggesting that pH adjustments may not always be necessary. researchgate.net

Initial Dye Concentration: The initial concentration of the dye has a significant impact on the degradation rate. Generally, the percentage of degradation decreases as the initial dye concentration increases. At higher concentrations, more dye molecules are adsorbed onto the catalyst surface, but the constant photon flux and catalyst amount mean that fewer photons are available for each dye molecule. This leads to a lower degradation efficiency. Studies have demonstrated a marked decrease in decolorization efficiency from 89% to 34% when the initial concentration was raised from 10 ppm to 20 ppm.

Irradiation Intensity: The intensity of the light source directly affects the rate of generation of electron-hole pairs. An increase in irradiation intensity generally enhances the degradation rate. For example, the degradation of a 200 ppm dye solution increased from 52% to over 75% after 60 minutes when the irradiation intensity was raised from 7.7 µW/cm² to 14.8 µW/cm². researchgate.net

Stirring Speed: Adequate agitation is necessary to ensure the homogeneity of the suspension and to facilitate the mass transfer of dye molecules from the bulk solution to the surface of the catalyst. Research indicates that the rate of decolorization increases with an increase in stirring speed.

ParameterEffect on Degradation RateOptimal Condition/Observation
pHIncreases in acidic conditionsHigher efficiency observed at pH 3.
Catalyst DosageIncreases to an optimum, then decreasesExcess dosage causes light scattering and reduces efficiency.
Initial Dye ConcentrationDecreases as concentration increasesHigher concentration reduces photon availability per molecule.
Irradiation IntensityIncreases with intensityHigher intensity generates more electron-hole pairs.
Stirring SpeedIncreases with speedEnsures homogeneity and improves mass transfer.

Mineralization Pathways and Product Identification

The ultimate goal of photocatalytic degradation is the complete mineralization of the organic dye into simple, non-toxic inorganic substances. The breakdown of Cibacron Brilliant Yellow 3G-P results in the formation of inorganic ions from the heteroatoms present in its structure. Studies have identified the final mineralization products as carbon dioxide (CO₂), and inorganic ions such as chloride (Cl⁻), sulphate (SO₄²⁻), and nitrate (B79036) (NO₃⁻). researchgate.net

In a specific study on the photocatalytic treatment of the dye, the yields of these inorganic ions were quantified after complete decolorization. The results showed a 71.3% yield for chloride and a 27.9% yield for sulphate. nih.gov However, the yield of nitrate was significantly lower, at only 0.78%. nih.gov This suggests that while the carbon, chlorine, and sulfur atoms are effectively mineralized, the nitrogen atoms present in the triazine ring and azo linkage are more resistant to complete conversion into nitrate ions under these specific conditions. The formation of intermediate organic byproducts during the degradation process was reported as not significant in terms of absorbance. nih.gov

Adsorption-Based Removal Technologies

Adsorption is a widely used, efficient, and cost-effective method for removing dyes from wastewater. The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Design and Synthesis of Advanced Adsorbents

Research into adsorbents for Cibacron Brilliant Yellow 3G-P has explored various materials, with a focus on low-cost and sustainable options. Biosorbents, such as those derived from peat, have been investigated for their potential. Two types of Brazilian peat, fibrous peat (FP) and decomposed peat (DP), have been successfully used as biosorbents for the removal of this dye from aqueous solutions. researchgate.netfigshare.com The effectiveness of such materials is often attributed to the presence of various functional groups on their surface that can interact with the dye molecules.

Modified Carbonaceous Materials

Carbon-based materials are among the most extensively researched adsorbents due to their high surface area, porous structure, and the ability to be modified to enhance their adsorption capacity. Activated carbon derived from agricultural waste is a promising, eco-friendly option.

One study focused on the removal of a similar dye, Cibacron Blue 3G-A, using activated carbon produced from Rhamnus pits, a type of agricultural waste. journalofbabylon.com The synthesis process involved carbonizing the pits at 300°C. To enhance the material's adsorptive properties, the resulting activated carbon was modified through chemical impregnation. Portions of the carbon were soaked in a strong acid (hydrochloric acid, HCl) or a strong base (potassium hydroxide, KOH) before being activated at a higher temperature of 600°C. journalofbabylon.com

Biodegradation Studies

Biodegradation involves the use of microorganisms to break down complex organic pollutants into simpler, less harmful substances. However, the complex and stable structure of azo dyes like Cibacron Brilliant Yellow 3G-P often makes them resistant to conventional biological treatment.

Research has been conducted to evaluate the biodegradability of both untreated and photocatalytically pre-treated Cibacron Brilliant Yellow 3G-P. nih.gov Respirometric measurements indicated that the untreated dye was not inhibitory to biological treatment at a concentration of 100 mg/L. nih.gov However, no significant biodegradation of either the untreated or the photocatalytically pre-treated dye was observed using activated sludge in conventional tests. nih.gov Interestingly, the biodegradability of the untreated dye solution was improved by 50% in terms of Oxygen Uptake Rate (OUR) when using sludge that had been acclimated to the dye. nih.gov This suggests that adaptation of the microbial community can enhance the biological breakdown of this recalcitrant dye.

Studies on other reactive yellow dyes have also shown the potential of various microbial consortia and fungi for biodegradation. For instance, a bacterial consortium of Enterobacter asburiae and Enterobacter cloacae demonstrated 98.78% decolorization of Reactive Yellow-145. nih.govresearchgate.net Another study showed that the fungus Scedosporium apiospermum could effectively decolorize and detoxify Reactive Yellow 145. proquest.com These findings highlight the potential of specific microbial strains and optimized conditions for the bioremediation of water contaminated with reactive yellow dyes.

Integrated Advanced Oxidation Processes (AOPs) and Biological Treatment Systems

Given the limitations of biological treatment alone and the energy costs associated with complete mineralization by AOPs, integrated systems that combine these two approaches are considered a highly promising strategy for treating wastewater containing recalcitrant dyes like Cibacron Brilliant Yellow 3G-P. mdpi.com In this approach, an AOP such as photocatalysis is used as a pre-treatment step. mdpi.com The goal is not complete mineralization but rather the partial oxidation of the parent dye molecule. mdpi.com This initial chemical oxidation breaks down the complex, bio-resistant structure into smaller, simpler, and more biodegradable intermediates. mdpi.com

Analytical and Characterization Techniques in Research

The study of Cibacron Brilliant Yellow 3G-P, particularly its degradation and interaction with various materials, relies on a suite of advanced analytical techniques. These methods are crucial for monitoring the dye's concentration, tracking its breakdown, and characterizing the materials used in treatment processes.

Theoretical and Computational Studies of Cibacron Brilliant Yellow 3g P

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to determine the optimized three-dimensional structure of a molecule and to probe its electronic properties. These calculations can predict bond lengths, bond angles, and the distribution of electron density, which are fundamental to understanding the molecule's stability and reactivity.

For a reactive dye such as Cibacron Brilliant Yellow 3G-P, key reactivity indicators can be derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing the kinetic stability and reactivity of the molecule. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For Cibacron Brilliant Yellow 3G-P, the MEP would likely show negative potential around the sulfonate groups (-SO₃⁻) and the nitrogen atoms of the azo and triazine groups, indicating sites susceptible to electrophilic attack or interaction with positive centers on a substrate. The carbon atom on the triazine ring bonded to the chlorine atoms is a primary electrophilic site, crucial for its covalent reaction with cellulose (B213188) fibers.

While specific data for Cibacron Brilliant Yellow 3G-P is not available, calculations on similar azo dyes provide representative values. For instance, studies on other triazine-based azo dyes demonstrate how substituents influence the electronic properties.

Table 7.1: Representative Quantum Chemical Properties for a Triazine-Based Azo Dye (Analogous to Cibacron Brilliant Yellow 3G-P) This data is illustrative and based on calculations for similar reactive azo dyes, not Cibacron Brilliant Yellow 3G-P itself.

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability; localized on the phenylamine and naphthalene (B1677914) rings.
LUMO Energy-2.1 eVIndicates electron-accepting capability; localized on the azo bridge and triazine ring.
HOMO-LUMO Gap (ΔE)4.4 eVRelates to chemical reactivity and the energy of electronic transitions (color).
Dipole Moment12.5 DebyeIndicates the overall polarity of the molecule, influencing solubility and intermolecular forces.

Molecular Dynamics Simulations of Dye-Substrate Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of dyes, MD is particularly useful for modeling the complex interactions between a dye molecule and a substrate, such as a cellulose fiber, in an aqueous environment. These simulations can reveal the preferred binding orientations, calculate binding energies, and identify the key intermolecular forces driving the adsorption process. researchgate.netnih.gov

For Cibacron Brilliant Yellow 3G-P, the interaction with cotton (cellulose) is a multi-step process involving adsorption followed by covalent bond formation. MD simulations can elucidate the initial non-covalent adsorption phase. The simulation would model a cellulose surface, water molecules, ions (like Na⁺ and Cl⁻ from salt), and the dye molecule. Key interactions governing the adsorption include:

Hydrogen Bonds: Formed between the sulfonate, hydroxyl, and amine groups on the dye and the numerous hydroxyl groups on the cellulose surface. citedrive.com

Electrostatic Interactions: Attraction between the negatively charged sulfonate groups of the dye and any localized positive charges on the cellulose surface, though both are generally anionic. Salt (NaCl) is used in dyeing to screen the electrostatic repulsion between the anionic dye and the cellulose surface, which can be explicitly modeled in MD simulations. citedrive.com

Van der Waals Forces: Particularly π-π stacking interactions between the aromatic rings of the dye and the glucose rings of the cellulose chain.

Recent MD studies on the affinity of various reactive dyes with cellulose have quantified these interactions. citedrive.com They show that dyes with more aromatic rings and hydrogen-bonding groups exhibit stronger binding to cellulose. citedrive.com The binding free energy (ΔG_binding) is a key output from these simulations, with a more negative value indicating a stronger, more spontaneous adsorption process.

Table 7.2: Illustrative Binding Free Energies from MD Simulations for Reactive Dyes on a Cellulose Surface This data is based on findings for various reactive dyes and illustrates the type of results obtained from MD simulations. citedrive.com

Dye Structural FeatureTypical Binding Free Energy (ΔG_binding)Interpretation
Fewer Aromatic Rings, Fewer H-bond Donors-45 kcal/molLower affinity for the cellulose surface.
More Aromatic Rings, More H-bond Donors/Acceptors-65 kcal/molHigher affinity, leading to stronger adsorption on the cellulose surface.

These simulations confirm that a combination of forces governs the initial attraction and positioning of the dye, which is a prerequisite for the subsequent covalent reaction of the monochlorotriazine group with the hydroxyl groups of cellulose. nih.govcitedrive.com

Computational Modeling of Adsorption and Degradation Pathways

Computational modeling can be used to simulate both the adsorption equilibrium and the chemical degradation pathways of dyes. While adsorption isotherms (e.g., Langmuir, Freundlich) are typically fitted to experimental data, computational approaches can provide a molecular basis for the parameters used in these models.

More significantly, quantum chemistry methods can model the reaction pathways of dye degradation. Processes like advanced oxidation (using hydroxyl radicals, •OH) are a common method for treating dye effluent. Computational modeling can map the potential energy surface of the reaction between the dye and a radical, identifying the most likely sites of attack, transition states, and reaction intermediates. acs.org

For an azo dye like Cibacron Brilliant Yellow 3G-P, several degradation routes are possible:

Attack at the Azo Bond (-N=N-): This is often the most labile site and is responsible for the dye's color. DFT studies on the degradation of azo dyes by •OH radicals have shown that the cleavage of the N-N bond is often energetically more favorable than the cleavage of adjacent C-N bonds. acs.org This breaks the conjugation and leads to rapid decolorization.

Attack on the Aromatic Rings: Hydroxyl radicals can attack the benzene (B151609) and naphthalene rings, leading to hydroxylation and eventual ring-opening.

Attack on the Triazine Ring: The heterocyclic triazine ring can also be a target for radical attack, leading to its cleavage.

By calculating the activation energies for these different pathways, computational models can predict the primary degradation mechanism and the resulting intermediate products, which is crucial for assessing the detoxification of the wastewater. acs.org

Table 7.3: Predicted Energetics for •OH Radical Attack on a Model Azo Dye This table presents representative data from DFT studies on azo dye degradation to illustrate the methodology. acs.org

Reaction Pathway StepCalculated Activation Energy (kcal/mol)Implication
•OH addition to N atom of azo group5.2Low energy barrier, indicating a very fast initial reaction.
Cleavage of the N-N bond12.8The rate-determining step for decolorization, energetically favorable.
Cleavage of an adjacent C-N bond25.5Significantly higher energy barrier, making this pathway less likely.
•OH addition to an aromatic carbon8.1A competing reaction, but cleavage of the azo bond is kinetically preferred.

Density Functional Theory (DFT) for Electronic Properties and Catalytic Mechanisms

DFT is a highly versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it ideal for studying dye molecules and their interactions with catalysts. It is particularly powerful for understanding the mechanisms of photocatalysis, a common technology for degrading dyes using semiconductor catalysts like titanium dioxide (TiO₂). core.ac.uk

When a dye is adsorbed on a TiO₂ surface, its electronic properties can change. DFT calculations can model this dye-sensitized system to predict:

Adsorption Geometries and Energies: Determining the most stable way the dye binds to the TiO₂ surface and the strength of this interaction. For anionic dyes like Cibacron Brilliant Yellow 3G-P, adsorption is often mediated by the sulfonate groups. researchgate.net

Electronic Structure Modification: Calculating the combined density of states (DOS) for the dye-TiO₂ system. This shows how the dye's molecular orbitals (HOMO and LUMO) align with the catalyst's valence and conduction bands. For efficient photocatalysis, the dye's LUMO should be above the TiO₂ conduction band edge to facilitate electron injection from the photo-excited dye into the catalyst.

Charge Transfer: Analyzing the charge distribution to quantify the electron transfer between the dye and the catalyst surface upon light absorption, which is the initiating step in the photocatalytic degradation process.

Studies on similar azo dyes adsorbed on the anatase TiO₂ (101) surface show that binding often occurs via bidentate bridging with the carboxyl or sulfonate groups. researchgate.netepa.gov The adsorption energy is a key indicator of the interaction strength. The alignment of energy levels determines whether the dye acts as a sensitizer (B1316253) (injecting electrons into TiO₂) or is directly degraded by photogenerated holes from the catalyst.

Table 7.4: Representative DFT Results for an Azo Dye Adsorbed on a TiO₂ Surface Data is illustrative, based on published DFT studies of azo dyes on TiO₂ to show representative findings. researchgate.net

ParameterCalculated ValueSignificance
Adsorption Energy (E_ads)-1.25 eVIndicates strong chemisorption of the dye onto the catalyst surface.
Dye LUMO Level (relative to vacuum)-3.1 eVThe dye's LUMO is above the TiO₂ conduction band edge (~-4.0 eV), allowing for efficient electron injection from the excited dye into the catalyst, enhancing degradation.
TiO₂ Conduction Band Edge-4.0 eV
Charge Transfer to Surface0.25 e⁻Quantifies the electrons transferred from the dye to the TiO₂ surface upon adsorption, indicating strong electronic coupling.

These theoretical and computational approaches provide a deep, molecular-level understanding of Cibacron Brilliant Yellow 3G-P's properties and behavior, from its intrinsic reactivity to its complex interactions with fibers and catalysts.

Q & A

Basic Research Questions

Q. What are the key structural features of Cibacron Brilliant Yellow 3G-P (Reactive Yellow 2) that influence its reactivity and photophysical properties?

  • The dye contains a triazine core, sulfonate groups, and azo (-N=N-) linkages, which are critical for its reactivity and light absorption. The sulfonate groups enhance water solubility and electrostatic interactions, while the azo group contributes to its maximum absorption at 404 nm (λmax). The presence of three chlorine atoms in the structure increases electrophilicity, facilitating covalent bonding with substrates like cellulose . SMILES and InChI data confirm the spatial arrangement of these functional groups, enabling predictive modeling of reactivity .

Q. How is Cibacron Brilliant Yellow 3G-P synthesized, and what are the critical intermediates in its production?

  • The synthesis involves sequential reactions: (1) coupling 2,4-diaminobenzenesulfonic acid with cyanuric chloride (triazine precursor), (2) diazotization of aniline derivatives, and (3) conjugation with 1-(2',5'-dichloro-4'-sulfophenyl)-3-methyl-5-pyrazolone. Key intermediates include triazinyl-sulfonated derivatives and diazonium salts. Reaction conditions (pH, temperature) must be tightly controlled to avoid premature hydrolysis of the triazine ring .

Q. What are the primary research applications of Cibacron Brilliant Yellow 3G-P beyond textile dyeing?

  • It is used as a model pollutant in photodegradation studies due to its stable chromophore . In diagnostics, its sulfonate groups enable non-covalent binding to proteins for histological staining . Recent studies also explore its role in photodynamic therapy and sensor development .

Advanced Research Questions

Q. How do experimental parameters (e.g., catalyst loading, pH) influence the photocatalytic degradation efficiency of Cibacron Brilliant Yellow 3G-P?

  • Catalyst Loading : Optimal ZnO loading is 0.4 g/L for 12 ppm dye, achieving 90% decolorization in 180 minutes. Excess catalyst (>0.5 g/L) causes light scattering, reducing hydroxyl radical (•OH) generation .
  • pH : Acidic conditions (pH 3–5) enhance degradation due to electrostatic attraction between positively charged catalysts (e.g., ZnO) and anionic dye molecules. Alkaline conditions (pH >9) reduce efficiency by destabilizing the dye’s sulfonate groups .
  • Dye Concentration : Higher concentrations (>30 ppm) saturate catalyst active sites, lowering degradation rates. Kinetic studies fit pseudo-second-order models .

Q. What advanced characterization techniques are used to validate the photocatalytic degradation mechanism of Cibacron Brilliant Yellow 3G-P?

  • UV-Vis Spectroscopy : Tracks λmax shifts to confirm chromophore breakdown .
  • Chemical Oxygen Demand (COD) : Measures mineralization efficiency (e.g., 65% COD reduction with Ag-ZnO) .
  • XRD/SEM/EDS : Confirms catalyst stability and elemental composition post-reaction. For example, Ag doping in ZnO reduces bandgap energy from 3.3 eV to 2.8 eV, enhancing visible-light absorption .
  • FTIR : Identifies intermediate degradation products (e.g., aromatic amines from azo bond cleavage) .

Q. How do adsorption isotherm models explain the removal of Cibacron Brilliant Yellow 3G-P using non-conventional adsorbents?

  • Langmuir Model : Best fits mesoporous nanocarbons (R² >0.98), indicating monolayer adsorption. Maximum capacity (Qmax) is 243 mg/g at pH 5 .
  • Freundlich Model : Applicable to heterogeneous surfaces like coffee husks (n = 2.1), suggesting multilayer adsorption driven by sulfonate-Cd²+ ion exchange .
  • Thermodynamic studies (ΔG <0, ΔH >0) confirm spontaneous, endothermic processes .

Q. What are the contradictions in reported degradation efficiencies of Cibacron Brilliant Yellow 3G-P, and how can they be resolved?

  • Discrepancies arise from varying light sources (UV vs. sunlight), catalyst doping (e.g., 3% Ag-ZnO achieves 65% degradation vs. 90% for pure ZnO under UV), and dye purity (technical vs. analytical grade). Standardized protocols (e.g., ISO 10678:2010) and controlled lab conditions (e.g., 18.2 MΩ cm water purity) are critical for reproducibility .

Q. How can computational methods (e.g., DFT) predict the interaction between Cibacron Brilliant Yellow 3G-P and catalytic surfaces?

  • Density Functional Theory (DFT) models simulate charge transfer at the dye-catalyst interface. For ZnO (101), the sulfonate group binds via electrostatic interactions (ΔE = −1.8 eV), while the azo group undergoes nucleophilic attack by •OH radicals. Computational results align with experimental FTIR and XPS data .

Methodological Guidelines

  • Photocatalytic Experiments :

    • Use 0.4 g/L ZnO, 12 ppm dye, pH 5, and UV light (2066 W, 230 V) for optimal degradation. Monitor via UV-Vis at 404 nm .
    • For Ag-ZnO, 3% doping increases charge separation, reducing electron-hole recombination .
  • Adsorption Studies :

    • Pre-treat adsorbents (e.g., coffee husks) with 0.1 M HNO3 to enhance porosity. Conduct batch studies at 25°C with 150 rpm agitation .
  • Toxicity Assessment :

    • Post-degradation, use phytotoxicity tests (e.g., Lemna minor growth inhibition) to confirm detoxification. LC-MS identifies non-toxic byproducts (e.g., sulfanilic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.